molecular formula C20H17N4+ B1619137 2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium CAS No. 71658-33-8

2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium

Cat. No.: B1619137
CAS No.: 71658-33-8
M. Wt: 313.4 g/mol
InChI Key: QDQHUDINLICEPV-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium is a heterocyclic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. The unique structure of this compound, featuring a tetrazole ring substituted with phenyl groups, imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylphenylhydrazine with diphenylacetonitrile in the presence of a suitable oxidizing agent. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization and formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the tetrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-3,5-diphenyltetrazol-2-ium: Similar structure but lacks the methyl group on the phenyl ring.

    4-Methyl-2,5-diphenyltetrazole: Different substitution pattern on the tetrazole ring.

Uniqueness

2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N4/c1-16-12-14-19(15-13-16)24-22-20(17-8-4-2-5-9-17)21-23(24)18-10-6-3-7-11-18/h2-15H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQHUDINLICEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329099
Record name 2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71658-33-8
Record name 2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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